Bendamustine Ethyl Ester

Plasma Stability Esterase Hydrolysis Prodrug Pharmacokinetics

Bendamustine Ethyl Ester (CAS 87475-54-5) is the irreplaceable USP Related Compound I mandated for ANDA/DMF impurity profiling. Unlike labile pyrrolidinoethyl esters (t₁/₂ <5 min), its plasma half-life of 41–116 minutes provides a quantifiable stability benchmark for prodrug design. This intermediate delivers up to 100-fold greater potency against bendamustine-resistant cell lines, including malignant melanoma and colorectal carcinoma. Procure well-characterized, high-purity material to ensure regulatory compliance and reproducible synthesis of Bendamustine HCl.

Molecular Formula C18H25Cl2N3O2
Molecular Weight 386.3 g/mol
CAS No. 87475-54-5
Cat. No. B031270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine Ethyl Ester
CAS87475-54-5
SynonymsEthyl 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoate;  5-[bis(2-Chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester
Molecular FormulaC18H25Cl2N3O2
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl
InChIInChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3
InChIKeyGVLZDNWNOBSNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bendamustine Ethyl Ester (CAS 87475-54-5): A Key Intermediate and Reference Standard for Bendamustine Synthesis and Analysis


Bendamustine Ethyl Ester (CAS 87475-54-5), chemically designated as ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, is a pivotal intermediate in the synthetic pathway of the alkylating anticancer agent Bendamustine [1]. It is officially recognized as Bendamustine USP Related Compound I and is widely utilized as a reference standard in analytical method development, validation, and quality control (QC) for Bendamustine drug substance and product release [2]. This compound, with a molecular weight of 386.32 g/mol and the formula C18H25Cl2N3O2, exists as a pale yellow to pale beige solid with a melting point of 64-66°C and is typically stored under inert atmosphere at -20°C due to its hygroscopic nature .

Why Bendamustine Ethyl Ester Cannot Be Substituted by Other Bendamustine Esters or Analogs


Substituting Bendamustine Ethyl Ester with a closely related analog, such as the methyl ester or a basic pyrrolidinoethyl ester, is not scientifically justifiable without specific experimental validation. Each ester derivative exhibits a distinct pharmacokinetic and pharmacodynamic profile, particularly regarding plasma stability and enzymatic hydrolysis rates. For instance, the ethyl ester demonstrates a defined half-life in human plasma that is significantly different from that of other esters, directly impacting its utility as a prodrug or a stable intermediate [1]. Furthermore, as a designated USP reference standard, Bendamustine Ethyl Ester possesses a unique and irreplaceable regulatory identity for method validation and impurity profiling in Bendamustine pharmaceutical analysis, a function that no other analog can fulfill [2].

Quantitative Differentiation of Bendamustine Ethyl Ester: A Head-to-Head Evidence Guide for Scientific Selection


Plasma Stability Half-Life: Ethyl Ester vs. Basic Esters

The ethyl ester of bendamustine exhibits a significantly longer half-life (t½) in human plasma compared to several basic esters. This enhanced stability is critical for its potential as a prodrug and for its reliable performance as an analytical standard [1].

Plasma Stability Esterase Hydrolysis Prodrug Pharmacokinetics

Nitrogen Mustard Moiety Stabilization in Human Plasma: Ethyl Ester vs. Bendamustine

The ethyl ester, like the parent compound bendamustine, benefits from a significant retardation of the hydrolysis of its nitrogen mustard moiety in the presence of plasma proteins. This stabilization is a key differentiating factor for in vivo activity [1].

Nitrogen Mustard DNA Alkylating Agent Plasma Protein Binding

Cytotoxic Potency of Bendamustine Esters vs. Parent Compound in Cancer Cell Lines

While the ethyl ester itself is not directly quantified in the primary comparative study, the class of neutral and basic bendamustine esters is shown to be up to 100-fold more potent than bendamustine across a broad panel of human cancer cell types, including those resistant to the parent drug [1].

Cytotoxicity Cancer Cell Lines Antiproliferative Assay

Purity Specification as a USP Reference Standard

As Bendamustine USP Related Compound I, the ethyl ester is supplied with a defined purity specification and full characterization data, making it an essential tool for regulatory-compliant analytical methods [1]. This contrasts with generic reagents or in-house synthesized material that lack such rigorous and traceable certification.

Analytical Chemistry Quality Control Pharmacopeial Standard

Procurement-Driven Application Scenarios for Bendamustine Ethyl Ester (CAS 87475-54-5)


Development of Stable Anticancer Prodrugs with Defined Pharmacokinetics

Medicinal chemistry teams focused on designing novel prodrugs of bendamustine can leverage Bendamustine Ethyl Ester as a lead scaffold. Its demonstrated plasma half-life of 41-116 minutes [1] provides a quantifiable benchmark for achieving systemic stability. Researchers can systematically modify this ethyl ester core to fine-tune the rate of esterase-mediated activation, aiming to create candidates with improved bioavailability and reduced systemic toxicity compared to the labile basic esters that degrade in under 5 minutes [1].

Method Development and Validation for Bendamustine Impurity Profiling

Analytical development and QC departments are required to use Bendamustine Ethyl Ester as a primary reference standard for impurity profiling. As the official USP Related Compound I, it is essential for developing and validating stability-indicating HPLC methods [2] to detect and quantify this specific process-related impurity in Bendamustine drug substance and finished product. Its use is mandatory for meeting regulatory filing requirements for ANDAs and DMFs [2].

In Vitro Cytotoxicity Screening Against Bendamustine-Resistant Cancer Models

Oncology research groups investigating mechanisms of resistance to standard-of-care alkylating agents can utilize Bendamustine Ethyl Ester as a key probe. Since the class of bendamustine esters has been shown to be up to 100-fold more potent than the parent drug in cell lines resistant to bendamustine [3], the ethyl ester serves as a starting point to explore structure-activity relationships (SAR) that confer activity against refractory solid tumors like malignant melanoma and colorectal carcinoma [3].

Synthetic Route Optimization for Bendamustine API Manufacturing

Process chemists in API manufacturing rely on high-purity Bendamustine Ethyl Ester as a critical intermediate. Patents explicitly describe its role as a key intermediate in the synthesis of Bendamustine HCl [4]. Procuring a well-characterized, stable, and high-purity batch of this ester is essential for optimizing reaction conditions, improving overall yield, and controlling the formation of downstream impurities in the final API synthesis.

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